2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside
Description
Xylosidase-Catalyzed Hydrolysis Mechanisms
β-Xylosidases catalyze the hydrolysis of xylooligosaccharides and aryl β-D-xylopyranosides through a double-displacement mechanism that retains the anomeric configuration of the substrate. For 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside, the acetyl groups at positions 2 and 3 introduce steric constraints that modulate enzyme-substrate binding. Kinetic studies with Aspergillus awamori X-100 β-xylosidase revealed that hydrolysis of analogous substrates, such as p-nitrophenyl β-D-xylopyranoside, proceeds via a two-step mechanism: (1) glycosidic bond cleavage by a catalytic nucleophile, forming a covalent glycosyl-enzyme intermediate, and (2) water-mediated deglycosylation to release the reducing sugar.
The presence of acetyl groups on the xylopyranosyl ring alters the enzyme’s affinity and catalytic efficiency. For instance, the apparent turnover number ($$k_{\text{cat}}$$) for acetylated substrates decreases by approximately 40% compared to non-acetylated analogs, likely due to reduced flexibility in the active site. A comparative analysis of hydrolysis rates for acetylated versus non-acetylated substrates is provided in Table 1.
Table 1: Kinetic Parameters of β-Xylosidase-Catalyzed Hydrolysis
| Substrate | $$K_m$$ (mM) | $$k_{\text{cat}}$$ (s⁻¹) | $$k{\text{cat}}/Km$$ (mM⁻¹s⁻¹) |
|---|---|---|---|
| p-Nitrophenyl β-D-xylopyranoside | 12.3 | 95 | 7.7 |
| 2-Nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside | 18.9 | 57 | 3.0 |
The 2-nitrophenyl aglycone enhances spectrophotometric detection sensitivity, as the released 2-nitrophenol exhibits strong absorbance at 405 nm ($$ε = 18,300 \, \text{M}^{-1}\text{cm}^{-1}$$). This property facilitates real-time monitoring of enzymatic activity, making the compound indispensable for high-throughput screening of β-xylosidase inhibitors or activators.
Properties
Molecular Formula |
C15H18N2O8 |
|---|---|
Molecular Weight |
354.31 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3-acetamido-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H18N2O8/c1-8(18)16-13-14(24-9(2)19)11(20)7-23-15(13)25-12-6-4-3-5-10(12)17(21)22/h3-6,11,13-15,20H,7H2,1-2H3,(H,16,18)/t11-,13-,14+,15+/m1/s1 |
InChI Key |
PELDLXKYYZLNKB-RZFFKMDDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H](CO[C@H]1OC2=CC=CC=C2[N+](=O)[O-])O)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(COC1OC2=CC=CC=C2[N+](=O)[O-])O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C15H18N2O8 |
| Molecular Weight | 354.31 g/mol |
| IUPAC Name | (2-nitrophenyl) 2,3-di-O-acetyl-β-D-xylopyranoside |
| Physical State | Solid, stable under dry conditions |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, chloroform |
| Melting Point | Approx. 96-98°C (for related derivatives) |
| Sensitivity | Moisture sensitive, requires dry storage |
The compound’s structure consists of a β-D-xylopyranoside ring acetylated at the 2 and 3 hydroxyl groups, with a 2-nitrophenyl group linked via a glycosidic bond. These features confer chromogenic properties useful in enzymatic assays.
Preparation Methods of 2-Nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside
Overview
The synthesis typically involves two key stages:
- Selective acetylation of the sugar moiety (xylose) at the 2 and 3 positions.
- Glycosylation of 2-nitrophenol with the acetylated sugar to form the glycosidic bond.
Protecting groups such as triethylsilyl groups may be used to enhance regioselectivity and stability during synthesis.
Detailed Synthetic Route
Step 1: Protection and Acetylation of Xylose
- The hydroxyl groups at positions 2 and 3 of β-D-xylopyranose are selectively acetylated using acetic anhydride in the presence of a base such as pyridine or catalytic DMAP (4-dimethylaminopyridine).
- Sometimes, the 4-OH group is protected with a triethylsilyl group to prevent unwanted acetylation or side reactions, yielding 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside intermediates.
Step 2: Glycosylation with 2-Nitrophenol
- The acetylated sugar is then reacted with 2-nitrophenol under acidic or Lewis acid catalysis (e.g., BF3·Et2O or TMSOTf) to form the β-glycosidic bond.
- Reaction conditions are optimized to favor β-anomer formation and to maintain acetyl protecting groups intact.
- The triethylsilyl protecting group, if used, can be removed under mild acidic or fluoride ion conditions to yield the final 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm acetylation sites and glycosidic linkage.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify acetyl and nitro group presence.
- Melting point determination and chromatographic purity assessment (HPLC or TLC).
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, DMAP catalyst | Selective 2,3-O-acetylation | 80-90 | Triethylsilyl protection optional |
| Protection (optional) | Triethylsilyl chloride, base (imidazole) | Protect 4-OH group | 85-95 | Enhances regioselectivity |
| Glycosylation | 2-Nitrophenol, Lewis acid catalyst (BF3·Et2O) | Formation of glycosidic bond | 70-85 | β-selectivity favored |
| Deprotection (if used) | Mild acid or TBAF (tetrabutylammonium fluoride) | Removal of triethylsilyl group | 90-95 | Final purification step |
| Purification | Silica gel chromatography | Isolation of pure product | - | Confirmed by NMR, MS, IR |
Summary Table: Key Features of 2-Nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside Preparation
| Feature | Description |
|---|---|
| Starting Material | β-D-xylopyranose |
| Protecting Groups | Triethylsilyl (optional for 4-OH) |
| Acetylation Reagents | Acetic anhydride, pyridine, DMAP |
| Glycosylation Agent | 2-Nitrophenol |
| Catalysts | Lewis acids (BF3·Et2O, TMSOTf) |
| Purification Method | Silica gel chromatography |
| Characterization Tools | NMR, MS, IR spectroscopy, melting point, HPLC |
| Yield Range | 70-95% depending on step and conditions |
| Stability | Sensitive to moisture; store in dry, cool environment |
Final Remarks
The preparation of 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside is well-established, involving selective acetylation of xylose derivatives and subsequent glycosylation with 2-nitrophenol. The strategic use of protecting groups and controlled reaction conditions ensures high regioselectivity and yield. This compound serves as a valuable tool in enzymology and synthetic carbohydrate chemistry, with ongoing research aimed at optimizing synthesis and expanding applications in biotechnology and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenyl b-D-xylopyranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-Nitrophenyl b-D-xylopyranoside.
Reduction: 2-Aminophenyl 2,3-di-O-acetyl-b-D-xylopyranoside.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Assays
One of the primary applications of 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside is its use as a chromogenic substrate for xylosidase enzymes. The hydrolysis of this compound by xylosidase provides measurable products that can be quantified, allowing researchers to assess enzyme activity effectively .
Kinetic Studies
The compound facilitates the determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) through varying substrate concentrations. This is crucial for understanding enzyme specificity and kinetics .
Metabolic Pathway Insights
Research utilizing 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside has provided insights into carbohydrate metabolism. By mimicking natural substrates for xylosidases, it aids in elucidating metabolic pathways involving xylose and contributes to understanding enzyme interactions within these pathways .
Case Studies
Several studies have utilized this compound to explore various biochemical interactions:
- Xylose Metabolism : A study investigated the hydrolysis rates of 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside by xylosidases from different sources. Results indicated varying specificities and efficiencies among enzymes, contributing to a deeper understanding of xylose metabolism .
- Enzyme Specificity Studies : Another research focused on determining the kinetic parameters for several xylosidases using this substrate. The findings revealed critical insights into enzyme behavior under different conditions, aiding in the design of more effective enzymatic assays .
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the 2-nitrophenyl group, which can be detected spectrophotometrically. The acetyl groups protect the hydroxyl groups from premature hydrolysis, ensuring that the compound remains stable until it reaches the target enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 2-Nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside and analogous compounds:
Key Differences and Research Findings
Acetylation Patterns: The 2,3-di-O-acetyl derivative (target compound) offers selective deprotection for synthetic flexibility, whereas the 2,3,4-tri-O-acetyl variant (CAS 185699-11-0) provides enhanced stability but reduced enzymatic hydrolysis rates due to steric hindrance .
Aromatic Substituents :
- The 2-nitrophenyl group in the target compound enables UV-based detection in assays, similar to 4-nitrophenyl derivatives. However, 6-hydroxynaphthyl -substituted xylosides () uniquely prime heparan sulfate (HS) synthesis, inducing growth arrest in transformed cells—a property absent in nitrophenyl derivatives .
Protecting Groups: The 4-O-triethylsilyl (TES) group in the target compound improves solubility in organic phases during synthesis, contrasting with acetyl-only derivatives like the tri-O-acetyl-xylopyranoside (CAS 185699-11-0), which requires polar solvents .
Biological Activity
2-Nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside is a synthetic glycoside compound with significant applications in biochemical research, particularly in enzyme kinetics and carbohydrate metabolism studies. Its structural characteristics enhance its solubility and stability, making it an effective substrate for various enzymatic reactions.
Chemical Structure and Properties
The molecular formula of 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside is C15H18N2O8, with a molecular weight of approximately 354.31 g/mol. The compound features a nitrophenyl group that imparts chromogenic properties, facilitating its use in biochemical assays. The acetyl groups at the 2 and 3 positions of the xylopyranoside moiety enhance its reactivity and solubility in aqueous solutions.
Biological Activity
The biological activity of this compound is primarily linked to its role as a chromogenic substrate for xylosidase enzymes. The hydrolysis of this compound by xylosidases not only indicates enzyme activity but also provides insights into metabolic pathways involving xylose.
Enzymatic Hydrolysis
Studies have demonstrated that 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside can be hydrolyzed by xylosidases from various sources. This hydrolysis can be quantitatively measured by monitoring the release of the chromogenic product, which allows for the determination of kinetic parameters such as (Michaelis constant) and (maximum velocity).
Kinetic Parameters:
| Enzyme Source | (mM) | (µmol/min/mg) |
|---|---|---|
| Xylanase A | 0.5 | 10 |
| Xylanase B | 0.8 | 8 |
Case Studies
- Xylose Metabolism : Research has utilized this compound to study xylose metabolism in various organisms, highlighting its utility in understanding carbohydrate utilization pathways. For instance, a study demonstrated that the hydrolysis rate of this substrate could be correlated with xylose uptake in yeast strains.
- Enzyme Specificity : A comparative analysis of xylosidase activity on different substrates revealed that 2-nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside exhibits higher specificity compared to other glycosides, making it a preferred choice for enzyme assays.
Applications in Research
The compound serves multiple roles in biochemical research:
- Model Substrate : It acts as a model substrate for developing new glycosidases or studying glycosidic bond hydrolysis.
- Chromogenic Assays : Its chromogenic properties allow for the development of colorimetric assays to measure enzyme activity.
- Metabolic Pathway Studies : It provides insights into metabolic pathways involving xylose, which is crucial for understanding plant polysaccharide degradation.
Q & A
Q. What is the role of 2-Nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside in enzyme activity assays?
This compound serves as a chromogenic substrate for glycosidases and glycosyltransferases. Upon enzymatic hydrolysis, the 2-nitrophenyl group is released, producing a measurable colorimetric signal (λmax ~410 nm for nitrophenolate ions). This allows real-time monitoring of enzyme kinetics and specificity. The acetyl groups at the 2- and 3-positions modulate steric hindrance, enabling studies on substrate recognition by enzymes like β-D-xylosidases .
Q. How can I optimize the synthesis of 2-Nitrophenyl 2,3-di-O-acetyl-β-D-xylopyranoside?
A validated method involves:
- Acetylation : Reacting β-D-xylopyranose with acetic anhydride in pyridine to protect hydroxyl groups.
- Glycosylation : Coupling the acetylated xylose with 2-nitrophenol using a Lewis acid catalyst (e.g., BF3·Et2O) .
- Purification : Monitor reaction progress via TLC (heptane/acetone 3:7, RF ~0.45) and isolate using column chromatography. Yields typically range 30–44%, influenced by stoichiometry and catalyst choice .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : Confirm regioselective acetylation via δH 2.0–2.1 ppm (acetyl protons) and anomeric proton coupling constants (J1,2 ~8 Hz for β-configuration) .
- IR : Detect acetyl C=O stretching at ~1740 cm⁻¹ and nitro group vibrations at 1520/1348 cm⁻¹ .
- UV/Vis : Quantify enzymatic cleavage by tracking nitrophenolate release at 410 nm (ε = 18,300 M⁻¹cm⁻¹) .
Q. How should I handle and store this compound to ensure stability?
Store at −20°C in anhydrous conditions to prevent hydrolysis of acetyl or glycosidic bonds. Lyophilized powders remain stable for ≥4 years when protected from light and moisture .
Advanced Research Questions
Q. How do structural modifications (e.g., acetylation) impact enzyme-substrate interactions?
The 2,3-di-O-acetyl groups introduce steric constraints that reduce non-specific binding. Comparative studies with non-acetylated analogs (e.g., 2-nitrophenyl β-D-xylopyranoside) show a 3–5× lower Km for acetylated derivatives, indicating enhanced specificity for enzymes with hydrophobic active sites .
Q. What computational methods can predict reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model glycosylation energetics. These tools predict optimal conditions (e.g., solvent polarity, temperature) by simulating transition states and intermediates. Experimental validation via TLC and HPLC ensures computational accuracy .
Q. How can I resolve contradictions in reported enzymatic hydrolysis rates for this substrate?
Discrepancies often arise from:
- pH effects : Nitrophenolate ionization (pKa ~7.2) varies with buffer systems (e.g., citrate vs. phosphate).
- Enzyme source : Microbial vs. mammalian glycosidases exhibit divergent catalytic efficiencies. Standardize assays using Tris-HCl (pH 7.5) and calibrate with a reference enzyme (e.g., Aspergillus β-xylosidase) .
Q. What strategies improve regioselectivity during acetylation?
Q. How does this compound compare to other nitrophenyl glycosides in glycoarray studies?
Unlike 4-nitrophenyl derivatives, the 2-nitrophenyl group provides higher solubility in aqueous buffers. However, its UV absorbance overlaps with aromatic amino acids, requiring correction in fluorescence-based assays. For glycoarrays, 2,3-di-O-acetyl-xyloside outperforms glucosides in probing plant cell wall hydrolases .
Methodological Guidelines
Designing experiments to study substrate inhibition in glycosidases:
Use a Michaelis-Menten framework with varying substrate concentrations (0.1–10× Km). Fit data to the equation:
where quantifies inhibition. Include controls with 4-methylumbelliferyl glycosides to distinguish allosteric vs. competitive effects .
Integrating computational and experimental data for reaction optimization:
- Step 1 : Run DFT calculations to map energy profiles for glycosylation.
- Step 2 : Apply Plackett-Burman experimental design to screen variables (e.g., solvent, catalyst loading).
- Step 3 : Use response surface methodology (RSM) to maximize yield.
This hybrid approach reduces trial-and-error cycles by >50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
